(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Description
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone features a hybrid structure combining a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a methanone-linked 4-fluorophenyl-pyrrole group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, which are advantageous in drug design .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-3-1-11(2-4-14)13-7-15(19-8-13)17(23)22-6-5-12(9-22)16-20-10-24-21-16/h1-4,7-8,10,12,19H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNCGMYVOCQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the oxadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the pyrrolidine and pyrrole rings via nucleophilic substitution and cyclization reactions. The final step often involves the coupling of the fluorophenyl group to the pyrrole ring using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, substituent effects, and inferred properties.
Oxadiazole-Pyrrolidine Derivatives
describes compounds 1a and 1b , which share the 1,2,4-oxadiazole-pyrrolidine core but differ in substituents:
- 1a/1b : 5-[2-[(3R/S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
- Target Compound: Replaces the pyridyl and phenylethyl groups with a 4-fluorophenyl-pyrrole methanone.
Key Differences :
Aromatic Substituents : The pyridyl group in 1a/1b may engage in π-π stacking or hydrogen bonding, whereas the 4-fluorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects .
Fluorophenyl-Containing Analogues
includes Example 64, a pyrazolo-pyrimidine chromenone derivative with a 4-fluorophenyl group and methanone ester:
- Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate.
- Target Compound: Shares the 4-fluorophenyl group but lacks the chromenone core.
Key Differences :
Core Structure: The chromenone in Example 64 provides a planar, conjugated system for target binding, while the pyrrolidine-oxadiazole-pyrrole system in the target compound offers three-dimensional flexibility.
Fluorine Positioning : The target compound’s para-fluorine on the phenyl group may optimize steric and electronic effects compared to meta-fluorine in Example 64 .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., coupling pyrrolidin-3-ol derivatives with oxadiazole precursors) but requires regioselective fluorophenyl-pyrrole incorporation .
- The methanone group may further modulate target binding .
- Thermal Stability: Example 64’s high melting point (303–306°C) implies that fluorophenyl-methanone systems may enhance thermal stability, a trait possibly shared by the target compound .
Biological Activity
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a novel synthetic molecule that incorporates a pyrrolidine and an oxadiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolidine ring linked to a 1,2,4-oxadiazole and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities. These include:
- Anticancer Activity : Oxadiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Studies have highlighted their effectiveness against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity.
Anticancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity against human colon adenocarcinoma (HT-29) and human breast cancer (MCF-7) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 15.6 |
| This compound | MCF-7 | 12.8 |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentration (MIC) values that suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In animal models, the compound showed promising anti-inflammatory effects. It was evaluated using the carrageenan-induced paw edema model, demonstrating a reduction in edema comparable to standard anti-inflammatory drugs.
Case Studies
Several studies have investigated similar compounds with oxadiazole structures. For instance:
- Study on GPBAR1 Agonists : Research focusing on GPBAR1 agonists highlighted the importance of oxadiazole derivatives in metabolic disease treatment, suggesting that modifications can enhance selectivity and potency .
- Thiadiazoles as Tuberculosis Inhibitors : A related study found that pyrrolyl thiadiazoles exhibited significant antitubercular activity, indicating that structural modifications in similar heterocycles could lead to enhanced biological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
